molecular formula C17H15ClFN3O2 B2924086 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea CAS No. 891109-78-7

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2924086
CAS No.: 891109-78-7
M. Wt: 347.77
InChI Key: CDKIWZDGHHJRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group and a 2-fluorophenylurea moiety. Its molecular formula is C₁₇H₁₄ClFN₃O₂, with a calculated molecular weight of 363.77 g/mol. The compound’s structure integrates a rigid pyrrolidinone ring, which may enhance conformational stability, and halogenated aryl groups that influence electronic and steric properties.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-5-7-13(8-6-11)22-10-12(9-16(22)23)20-17(24)21-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIWZDGHHJRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrrolidinone ring
  • A urea functional group
  • Aromatic substituents including 4-chlorophenyl and 2-fluorophenyl groups

Its molecular formula is C16H15ClFN3OC_{16}H_{15}ClFN_3O with a molecular weight of approximately 347.8 g/mol . The presence of halogenated phenyl groups enhances its lipophilicity and biological interaction potential .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For example, in vitro assays demonstrated significant inhibitory activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines. The calculated IC50 values for these activities were reported as follows:

  • A549 Cell Line : IC50 = 2.39 ± 0.10 μM
  • HCT-116 Cell Line : IC50 = 3.90 ± 0.33 μM

These values indicate that the compound exhibits potent anticancer properties comparable to established treatments like sorafenib, which had IC50 values of 2.12 ± 0.18 μM for A549 and 2.25 ± 0.71 μM for HCT-116 .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against urease and acetylcholinesterase (AChE). Inhibition studies revealed strong activity with IC50 values significantly lower than standard inhibitors:

  • Urease Inhibition : IC50 values ranging from 1.13 to 6.28 μM across various derivatives.
    This suggests potential applications in treating conditions such as kidney stones and infections caused by urease-producing bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Aromatic Substituents : The presence of halogen atoms (chlorine and fluorine) increases the lipophilicity and binding affinity to target proteins.
  • Pyrrolidinone Ring : This moiety is crucial for maintaining the structural integrity necessary for biological interactions.
  • Urea Group : Acts as a hydrogen bond donor, facilitating interactions with amino acids in target enzymes or receptors.

Table 1 summarizes the SAR findings related to various derivatives of similar compounds:

CompoundStructureIC50 (μM)Target
Compound AUrea derivative with Cl2.39 ± 0.10A549
Compound BUrea derivative with F3.90 ± 0.33HCT-116
Compound CUrea derivative without substitutions>100A549

Case Study 1: Anticancer Efficacy

In a study evaluating multiple derivatives, it was found that modifications at the urea position could enhance antiproliferative activity significantly, leading to the discovery of new lead compounds for further development .

Case Study 2: Enzyme Inhibition

Research involving docking studies indicated that the urea nitrogen forms critical hydrogen bonds with active site residues in urease, enhancing its inhibitory effect compared to traditional inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs include urea derivatives with substituted aryl groups and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Core Structure Substituents (R1, R2) Molecular Weight Key Features
Target Compound Pyrrolidin-5-one 4-Chlorophenyl, 2-Fluorophenyl 363.77 Halogenated aryl, urea
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea Pyrrolidin-5-one + methylene bridge 4-Chlorophenyl, 2,4-Dimethoxyphenyl 403.90 Dimethoxy groups, extended linker
EP 4 121 415 B1 Derivatives (e.g., 1-(3-chloro-5-methoxyphenyl)-3-(3-fluoro-2-hydroxymethylphenyl)urea) Simple aryl-urea 3-Chloro-5-methoxyphenyl, 3-Fluoro-2-hydroxymethylphenyl ~350–400 (estimated) Hydroxymethyl, methoxy substituents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl N/A Sulfanyl linkage, non-urea
Key Observations:

Halogenation: Chlorine (electron-withdrawing) and fluorine (high electronegativity) may enhance binding to hydrophobic pockets in biological targets compared to methoxy or hydroxymethyl groups (e.g., ).

Urea Linkage: The urea group in the target compound and its analogs () facilitates hydrogen-bond donor/acceptor interactions, unlike sulfanyl or pyrazole-linked compounds ().

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s lower molecular weight (~363 vs. 403.9 in ) and fluorine substitution may improve membrane permeability compared to dimethoxy derivatives.
  • Solubility : Hydroxymethyl groups in EP 4 121 415 B1 compounds () likely enhance aqueous solubility but reduce blood-brain barrier penetration relative to halogenated analogs.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life compared to methoxy-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.